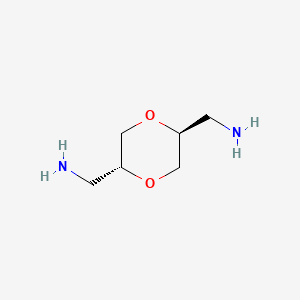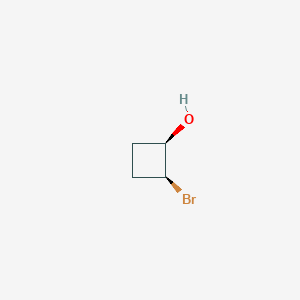
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis: is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a cyclobutane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-bromocyclobutan-1-ol, cis typically involves the bromination of cyclobutanol. One common method includes the reaction of cyclobutanol with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at low temperatures to control the formation of the desired cis isomer.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and product purity. These methods often involve the use of advanced catalytic systems and optimized reaction parameters to ensure high yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding cyclobutanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 2-bromocyclobutanone.
Reduction: Formation of cyclobutanol.
Substitution: Formation of 2-aminocyclobutanol or 2-thiocyclobutanol derivatives.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of rac-(1R,2S)-2-bromocyclobutan-1-ol, cis involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to the modulation of biological processes, making it a compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis
- rac-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, cis
- rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
Uniqueness
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis is unique due to the presence of both a bromine atom and a hydroxyl group on a cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C4H7BrO |
|---|---|
Molekulargewicht |
151.00 g/mol |
IUPAC-Name |
(1R,2S)-2-bromocyclobutan-1-ol |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m0/s1 |
InChI-Schlüssel |
AOICBJMMIUUGPQ-IUYQGCFVSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H]1O)Br |
Kanonische SMILES |
C1CC(C1O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


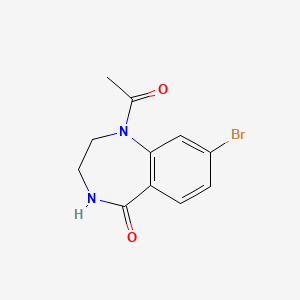
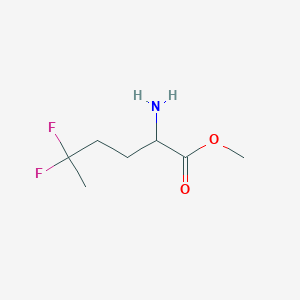
![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)

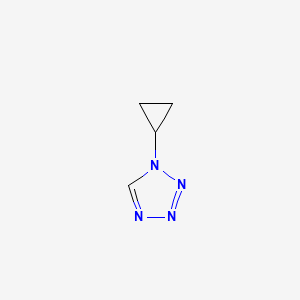
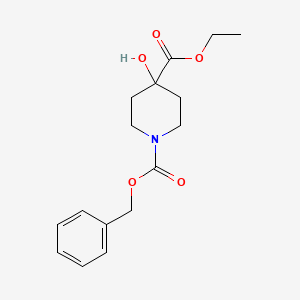
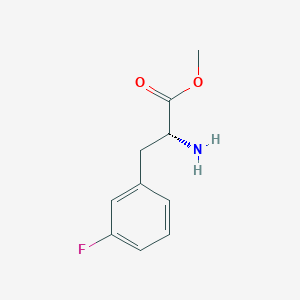
![tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate](/img/structure/B13498225.png)
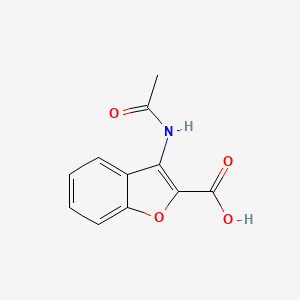
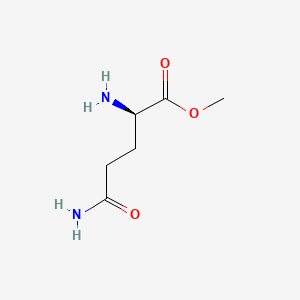
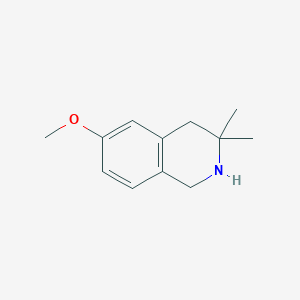

![rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis](/img/structure/B13498249.png)
